2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate
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Overview
Description
2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate is an organic compound characterized by the presence of a phenyl group, an oxo group, and a sulfonate group attached to an oct-7-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate typically involves the reaction of 2-oxo-2-phenylethyl chloride with oct-7-ene-1-sulfonic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl formate
- 2-Oxo-2-phenylethyl (tert-butoxycarbonyl)-L-alaninate
- 2-Oxo-2-phenylethyl-4H-chromen-4-one
Uniqueness
2-Oxo-2-phenylethyl oct-7-ene-1-sulfonate is unique due to the presence of the oct-7-ene chain and the sulfonate group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and the study of biochemical interactions.
Properties
CAS No. |
923294-10-4 |
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Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
phenacyl oct-7-ene-1-sulfonate |
InChI |
InChI=1S/C16H22O4S/c1-2-3-4-5-6-10-13-21(18,19)20-14-16(17)15-11-8-7-9-12-15/h2,7-9,11-12H,1,3-6,10,13-14H2 |
InChI Key |
PHYCKSSEVLFFGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCS(=O)(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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